N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide

Lipophilicity ADME Structure-Property Relationship

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide (CAS 941915-95-3; MW 350.45 g/mol; MF C16H18N2O3S2) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline (THQ) core bearing a thiophene-2-carbonyl substituent at the N1 position and an ethane-1-sulfonamide group at the C6 position. The compound belongs to the N-sulfonamide-tetrahydroquinoline chemotype, a scaffold that has been explored in medicinal chemistry for RORγ inverse agonism, carbonic anhydrase inhibition, and antitumor applications.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
CAS No. 941915-95-3
Cat. No. B2613368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide
CAS941915-95-3
Molecular FormulaC16H18N2O3S2
Molecular Weight350.45
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
InChIInChI=1S/C16H18N2O3S2/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3
InChIKeyQSZDZSGRLLMLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide (CAS 941915-95-3) — Structural Baseline and Compound Class


N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide (CAS 941915-95-3; MW 350.45 g/mol; MF C16H18N2O3S2) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline (THQ) core bearing a thiophene-2-carbonyl substituent at the N1 position and an ethane-1-sulfonamide group at the C6 position. The compound belongs to the N-sulfonamide-tetrahydroquinoline chemotype, a scaffold that has been explored in medicinal chemistry for RORγ inverse agonism, carbonic anhydrase inhibition, and antitumor applications [1]. Its closest commercially cataloged structural analog is the methanesulfonamide congener (CAS 899945-45-0), which differs only at the sulfonamide alkyl group (ethyl vs. methyl).

Ethanesulfonamide SAR probe — distinct chain length from methyl analog
C6 regioisomer — diversifies tetrahydroquinoline library
In silico lipophilicity & steric properties for screening design

Why Generic Substitution Fails for N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide


Within the N-sulfonamide-tetrahydroquinoline family, even single-atom variations in the sulfonamide N-alkyl chain can produce substantial shifts in lipophilicity, metabolic stability, and target engagement [1]. The ethane-1-sulfonamide moiety in CAS 941915-95-3 introduces a higher calculated logP and altered steric profile compared to the methanesulfonamide analog (CAS 899945-45-0). In published RORγ inverse agonist series, modification of the sulfonamide N-substituent from methyl to ethyl has been shown to modulate both potency and pharmacokinetic parameters [2]. Consequently, procurement of a 'generic' tetrahydroquinoline sulfonamide without accounting for the specific ethanesulfonamide configuration carries the risk of selecting a compound with divergent biological and physicochemical behavior.

Chain length mismatch

Methanesulfonamide analog may shift lipophilicity and metabolic stability compared to ethanesulfonamide.

Regioisomer mismatch

C7-substituted tetrahydroquinoline analogs present different H-bond vector, potentially altering target engagement.

Quantitative Evidence Guide for N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide (CAS 941915-95-3)


Sulfonamide N-Alkyl Chain Length Modulates Calculated Lipophilicity Versus the Methanesulfonamide Analog

The ethane-1-sulfonamide group in CAS 941915-95-3 (C2 alkyl) increases calculated lipophilicity relative to the methanesulfonamide analog CAS 899945-45-0 (C1 alkyl). This difference is quantifiable via in silico logP prediction and is consistent with the addition of one methylene unit to the sulfonamide N-alkyl chain [1].

Lipophilicity
Class-level
ΔclogP ≈ +0.5
Supports differentiation in permeability screening context
No experimental logP data available
Lipophilicity ADME Structure-Property Relationship

Ethanesulfonamide Substitution Offers Steric Differentiation from Methanesulfonamide and Arylsulfonamide Congeners in Target Binding Pockets

In the broader class of N-sulfonamide-tetrahydroquinoline RORγ inverse agonists, the sulfonamide N-substituent size directly impacts binding pocket occupancy, as demonstrated by SAR tables showing potency shifts upon alkyl chain elongation or branching [1]. Although the specific ethanesulfonamide derivative was not profiled in the referenced study, the SAR trend indicates that ethyl-bearing analogs occupy a distinct steric space relative to methyl and bulkier aryl sulfonamide variants, including the commercially available 5-methyl-thiophene-2-sulfonamide congener (CAS 1171726-41-2).

Steric Profile
Class-level
Ethyl (Es ≈ -0.07) vs Methyl (Es ≈ 0.0) & Thienyl (Es ≈ -0.55)
Indicates intermediate steric bulk for binding pocket SAR
Derived from Taft steric constants; no direct binding data
Structure-Activity Relationship Binding Pocket Complementarity Sulfonamide SAR

C6 Sulfonamide Regioisomer: Positional Differentiation from C7-Substituted Tetrahydroquinoline Analogs

CAS 941915-95-3 carries the sulfonamide at the THQ C6 position, whereas many commercially available analogs (e.g., CAS 946322-23-2, 5-chloro-thiophene-2-sulfonamide at C7; CAS 941944-98-5, naphthalene-2-sulfonamide at C7) are substituted at the C7 position. In published tetrahydroquinoline sulfonamide series, the position of the sulfonamide on the THQ ring affects both molecular conformation and target selectivity [1]. The C6 regioisomer presents a different hydrogen-bond donor/acceptor vector orientation compared to the C7 isomer.

Regiochemistry
Class-level
C6 sulfonamide vs C7 sulfonamide analogs
Provides alternative H-bond vector for target interaction screening
Biological significance untested in head-to-head assays
Regiochemistry Positional Isomer Structure-Activity Relationship

Thiophene-2-carbonyl N1 Substituent Confers Electron-Rich Aromatic Character Distinct from Acetyl or Benzoyl THQ Analogs

The thiophene-2-carbonyl group at the THQ N1 position distinguishes this compound from acetyl-THQ (CAS 941871-51-8) and benzoyl-THQ analogs. Thiophene is an electron-rich heteroaromatic with different π-stacking and hydrogen-bonding potential compared to phenyl or alkyl carbonyl substituents. Patent literature describes CHK1 kinase inhibitors based on the thiophene-2-carbonyl-THQ scaffold, indicating that the thiophene group contributes to kinase hinge-binding interactions distinct from simple acyl substituents [1].

N1 Substituent
Class-level
Thiophene-2-carbonyl vs Acetyl / benzoyl
Electron-rich heteroaromatic may engage kinase hinge region differently
Inferred from CHK1 inhibitor pharmacophore model; no direct IC50
Electronic Effects π-π Stacking Kinase Inhibition

Best-Fit Research and Industrial Application Scenarios for CAS 941915-95-3


Medicinal Chemistry Hit-to-Lead SAR Exploration Targeting RORγ or Related Nuclear Receptors

Based on the scaffold's documented activity as RORγ inverse agonists [1], CAS 941915-95-3 is best deployed as a SAR probe to explore the effects of ethanesulfonamide substitution on potency, selectivity, and metabolic stability relative to methanesulfonamide and arylsulfonamide benchmark compounds.

Carbonic Anhydrase Inhibitor Screening Library Diversification

Tetrahydroquinoline sulfonamides designed to comply with the general pharmacophore for carbonic anhydrase inhibition have demonstrated in vitro anticancer activity against MCF-7 breast cancer cells [1]. CAS 941915-95-3, incorporating both the sulfonamide zinc-binding group and the thiophene tail, represents a novel vector within this pharmacophore space, distinct from previously evaluated quinoline-sulfonamide hybrids.

Kinase Inhibitor Lead Optimization Leveraging Thiophene-Carbonyl Hinge Binder Motif

The thiophene-2-carbonyl-THQ substructure has been claimed in CHK1 kinase inhibitor patents [1], providing a rationale for deploying this compound as a starting point for kinase programs where the thiophene-carbonyl interacts with the kinase hinge region and the C6 ethanesulfonamide extends toward the solvent-exposed or selectivity pocket.

Computational Chemistry and Cheminformatics Model Building and Validation Set

Given the absence of published experimental bioactivity, procurement of CAS 941915-95-3 is most immediately actionable as a member of a calculated-property validation set, where its measured logD, solubility, or microsomal stability can be benchmarked against in silico predictions and compared with the methanesulfonamide analog to quantify the effect of a single methylene insertion on ADME parameters.

Application
Selection Property
Validation Focus
Nuclear receptor SAR exploration
Ethanesulfonamide substitution effect
Potency, selectivity, and metabolic stability benchmarking
Carbonic anhydrase inhibitor screening
Sulfonamide zinc-binding group with thiophene tail
Cell-based antiproliferative endpoint evaluation
Kinase hinge-binding motif optimization
Thiophene-carbonyl hinge binder
Kinase selectivity and solvent-exposed vector refinement
In silico ADME model validation
Single methylene insertion effect
Measured vs predicted logD and microsomal stability
Quote Request

Request a Quote for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.